1-Fluoro-2-methoxy-3-propan-2-ylsulfanylbenzene
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Overview
Description
The compound with the identifier “1-Fluoro-2-methoxy-3-propan-2-ylsulfanylbenzene” is a chemical entity with unique properties and applications. This compound is of interest in various fields of scientific research due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “1-Fluoro-2-methoxy-3-propan-2-ylsulfanylbenzene” involves specific reaction conditions and reagents. The preparation methods typically include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.
Host Inclusion in Non-Polar Cavity of Cyclodextrins: This method is used to prepare host inclusion in the non-polar cavity of cyclodextrins, improving the physical, chemical, and biological characteristics of the compound.
Industrial Production Methods
Industrial production methods for “this compound” are designed to optimize yield and purity. These methods often involve large-scale synthesis using automated systems and high-throughput techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound “1-Fluoro-2-methoxy-3-propan-2-ylsulfanylbenzene” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
The compound “1-Fluoro-2-methoxy-3-propan-2-ylsulfanylbenzene” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications and effects on biological pathways.
Industry: Utilized in industrial processes for the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of “1-Fluoro-2-methoxy-3-propan-2-ylsulfanylbenzene” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “1-Fluoro-2-methoxy-3-propan-2-ylsulfanylbenzene” include those with comparable chemical structures and properties. These compounds may share similar reactivity and applications.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and the distinct effects it produces. While similar compounds may exhibit comparable properties, “this compound” has unique characteristics that make it valuable for specific applications .
Conclusion
The compound “this compound” is a versatile chemical entity with significant applications in various fields of scientific research. Its unique properties and reactivity make it a valuable tool for chemists, biologists, medical researchers, and industrial scientists.
Properties
IUPAC Name |
1-fluoro-2-methoxy-3-propan-2-ylsulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FOS/c1-7(2)13-9-6-4-5-8(11)10(9)12-3/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZDHDFMPAJWSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)SC1=CC=CC(=C1OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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